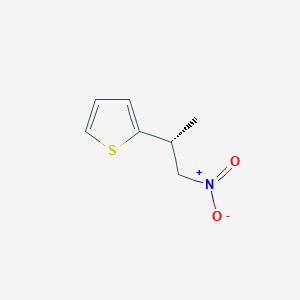
N-Butyl-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C12H18N2O. It is a member of the pyridine carboxamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with butyl and methyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with N-butyl-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and may require mild heating to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Butyl-N-methylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-Butyl-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-Butyl-N-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
N-Methylpyridine-3-carboxamide: This compound lacks the butyl group, which may affect its chemical reactivity and biological activity.
N-Butylpyridine-3-carboxamide: This compound lacks the methyl group, which may influence its solubility and interaction with molecular targets.
N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide: This compound has a more complex structure and is studied for its anxiolytic and antidepressant activities.
This compound stands out due to its unique combination of butyl and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142566-02-7 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-butyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-3-4-8-13(2)11(14)10-6-5-7-12-9-10/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
APGWAGCYMJWZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
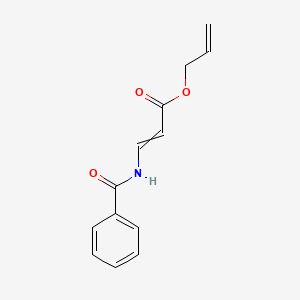
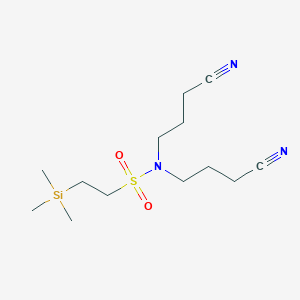
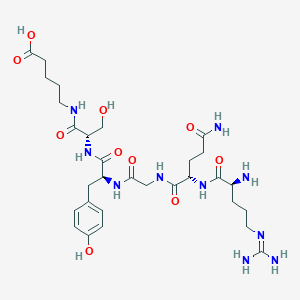

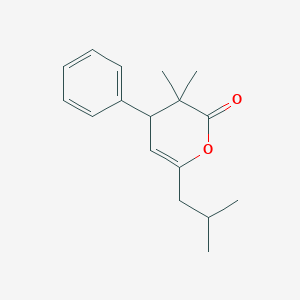
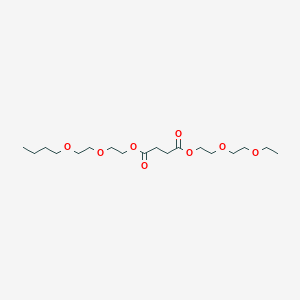
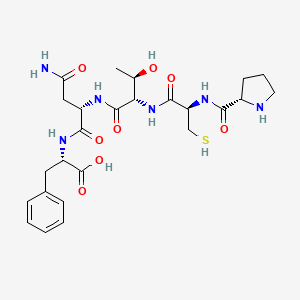
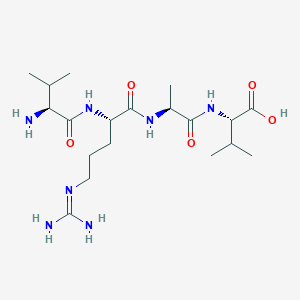
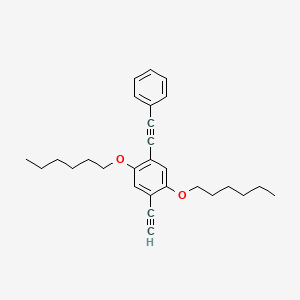
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)

